molecular formula C9H17N3O B11732621 2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B11732621
M. Wt: 183.25 g/mol
InChI Key: DOGSFGSGPQGQEK-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its unique structure, which includes a pyrazole ring substituted with an ethyl and methyl group, and an ethanolamine moiety. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials would be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form 1-ethyl-4-methyl-1H-pyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-ethyl-4-methyl-1H-pyrazole with formaldehyde and a secondary amine, such as dimethylamine, under basic conditions to introduce the methyl group.

    Amination: The final step is the introduction of the ethanolamine moiety. This can be done by reacting the alkylated pyrazole with ethanolamine under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the use of continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolamine moiety can be replaced with other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or thiols.

Scientific Research Applications

2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The ethanolamine moiety allows it to interact with biological membranes, potentially affecting membrane fluidity and signaling pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethanolamine moiety.

    2-(1-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with different substitution on the pyrazole ring.

    4-(2-hydroxyethyl)-1H-pyrazole: Similar structure but with different alkyl groups.

Uniqueness

2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to the presence of both the ethanolamine moiety and the specific substitution pattern on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]ethanol

InChI

InChI=1S/C9H17N3O/c1-3-12-9(7-10-4-5-13)8(2)6-11-12/h6,10,13H,3-5,7H2,1-2H3

InChI Key

DOGSFGSGPQGQEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCO

Origin of Product

United States

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